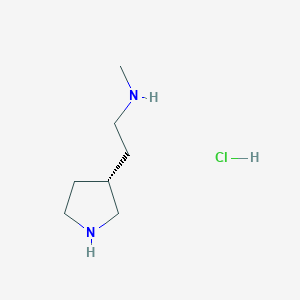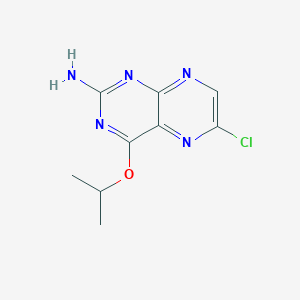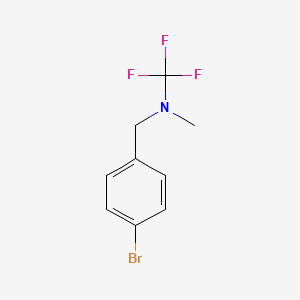
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a bromobenzyl group, a trifluoromethyl group, and a methylamine group
Preparation Methods
The synthesis of N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-bromobenzyl chloride with N-methyltrifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. .
Scientific Research Applications
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine can be compared with similar compounds such as:
4-bromobenzyl chloride: Similar in structure but lacks the trifluoromethyl and methylamine groups.
4-bromobenzyl bromide: Contains a bromine atom instead of a trifluoromethyl group.
N-(4-bromobenzyl)-N-methylmethanamine: Lacks the trifluoromethyl group.
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-14(9(11,12)13)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
OVCKDMKKFALWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


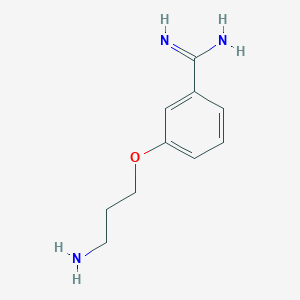
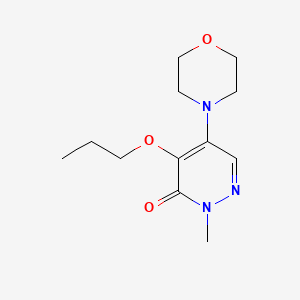

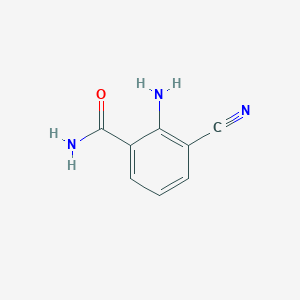
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
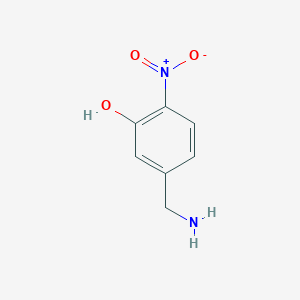
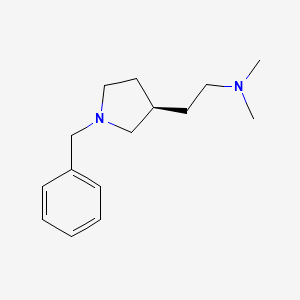
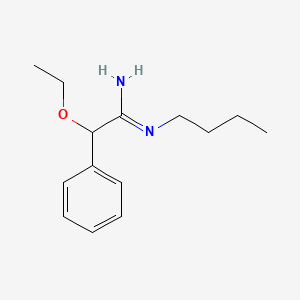
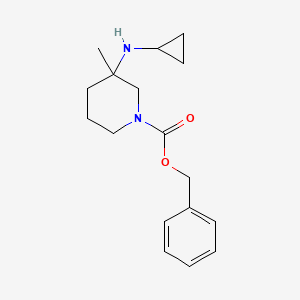
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
